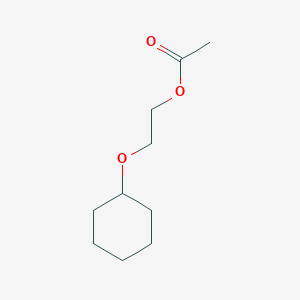

2-Norbornanemethylamine

Übersicht

Beschreibung

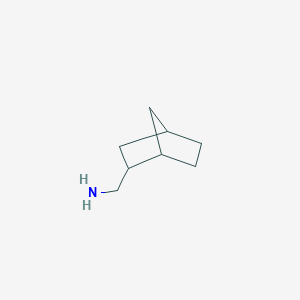

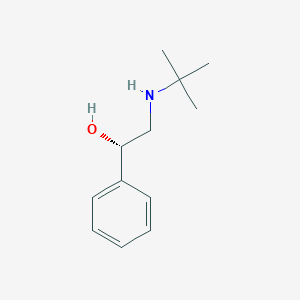

2-Norbornanemethylamine is a compound related to the norbornane family, which includes a variety of derivatives with applications in medicinal chemistry and asymmetric synthesis. Its structure is characterized by a unique bicyclic framework, offering interesting conformational and reactive properties.

Synthesis Analysis

- Enantioselective Synthesis : 2-Norbornanones can be converted into vicinal norbornanediamines through reactions with formamide and formic acid, yielding enantiomerically pure compounds. These derivatives are valuable for their applications in medicinal chemistry and asymmetric synthesis due to the rigid norbornane framework, which allows for detailed study of conformational equilibria (Martínez et al., 2001).

- Hydroboration of Enamines : The hydroboration of enamines derived from 2-norbornanone, followed by methanolysis and oxidation, affords norbornanols and norbornanes, demonstrating the versatility of this scaffold in synthetic chemistry (Goralski et al., 1994).

Molecular Structure Analysis

- Gas Electron Diffraction Studies : Investigations into the structures of norbornane and norbornadiene in the gas phase have provided detailed insights into the bond lengths, angles, and dihedral angles, highlighting the unique geometry of the norbornane scaffold (Yokozeki & Kuchitsu, 1971).

Chemical Reactions and Properties

- Amination Reactions : Amination of exo-2-chloronorbornane with trichloramine-aluminum chloride results in ring expansion and incorporation of nitrogen, demonstrating the reactive flexibility of the norbornane ring under specific conditions (Kovacic et al., 1970).

- Halogenation Reactions : The halogenation of norbornane primarily yields 2-halides, with the stereochemistry of the addition being influenced by the nature of the halogen donor. This reactivity pattern underscores the steric and electronic factors at play within the norbornane framework (Kooyman & Vegter, 1958).

Physical Properties Analysis

- Microphase-Separated Structure and Mechanical Properties : The study of norbornane diisocyanate-based polyurethanes reveals insights into the microphase-separated structure and mechanical properties of these materials, highlighting the impact of the norbornane scaffold on polymer characteristics (Kojio et al., 2007).

Chemical Properties Analysis

- Electron Momentum Spectroscopy : An exhaustive study into the valence electronic structure of norbornane up to binding energies of 29 eV has provided detailed insights into the electron momentum distributions for all the valence orbitals, aiding in the understanding of its chemical reactivity and interactions (Knippenberg et al., 2004).

Wissenschaftliche Forschungsanwendungen

-

- Method : A two-step process has been developed for the synthesis of 2-norbornanone with a 91% overall yield. The addition of sublimation inhibitors suppressed the sublimation of norbornene in the process of sulfuric acid-promoted hydration and increased the yield of 2-norbornanol significantly under mild conditions .

- Results : The method resulted in a 91% overall yield of 2-norbornanone .

-

Applications of silica-based nanoparticles

- Application : Silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

- Method : The fabrication of functionalized silica nanoparticles involves surface modification steps to enhance various properties of the silica surface .

- Results : Five important applications (advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment) were selected for demonstrating the importance of the surface modification step in the various properties of the silica surface .

-

Pd/Norbornene-Catalyzed C–H Activation

- Application : The reaction mechanism, ligand and norbornene effects, and origins of meta-selectivity in Pd/norbornene-catalyzed alkylation and arylation via C–H activation are theoretically elucidated by DFT computation .

- Method : The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation .

- Results : The theoretical answers to the above open questions will undoubtedly deepen the understanding of the title reaction, assist in the design of more efficient and reactive norbornene and ligands, and promote further development of the meta-selective C–H functionalization methodology .

-

- Application : Norbornene derivatives have attracted great attention from the scientific community due to their possible therapeutic applications in cancer treatment .

- Method : The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .

- Results : The impact that structural modifications to these bicyclic compounds have on the antitumoral properties and the mechanisms by which these norbornene derivatives act are discussed in this review .

-

- Application : Nanotechnology is foreseen by some experts as the next industrial revolution, being beneficial across various domains. Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .

- Method : The current advancements in the field of biomedical application of nanoparticles is the result of the development of the synthesis and application of the engineered nanoparticles .

- Results : With prolific investment into the research and development of nanotechnology products, more practical materials with unique applications continue to evolve .

-

Biomedical Applications of Nanoparticles

- Application : Tremendous developments in nanotechnology have revolutionized the impact of nanoparticles (NPs) in the scientific community and, more recently, in society. Medicine has recognized the importance of polymer materials coated with NPs and utilizes them widely thanks to their excellent physical, chemical, antibacterial, antimicrobial, and protective properties .

- Method : Nanoparticles can be easily synthesized and modified so that they have novel electronic, optical, magnetic, medical, catalytic, and mechanical properties .

- Results : Recent applications cover the application of Au NPs in photovoltaic devices and environmental conversion of CO into CO2, as well as in the design of antennas, lenses, and resonators. Important medical applications of Au NPs today are present in drug delivery .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

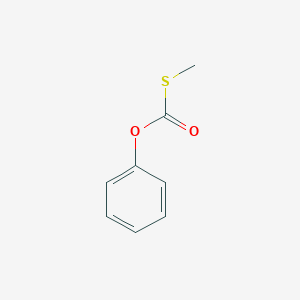

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMZHVLJBQTGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931997 | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Norbornanemethylamine | |

CAS RN |

14370-50-4 | |

| Record name | Bicyclo[2.2.1]heptane-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Norbornanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornanemethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)